molecular formula C9H9F2NO2 B8530883 N-(2,4-Difluorophenyl)glycine methyl ester

N-(2,4-Difluorophenyl)glycine methyl ester

Cat. No.: B8530883
M. Wt: 201.17 g/mol
InChI Key: DQYQKMZYCYJIFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Difluorophenyl)glycine methyl ester is an organic compound that belongs to the class of glycinates It is characterized by the presence of a methyl ester group attached to a 2,4-difluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Difluorophenyl)glycine methyl ester typically involves the reaction of 2,4-difluoroaniline with glycine methyl ester hydrochloride in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Difluorophenyl)glycine methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,4-Difluorophenyl)glycine methyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-Difluorophenyl)glycine methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2,4-difluorophenyl)acetate
  • Methyl (2,4-difluorophenyl)propionate
  • Methyl (2,4-difluorophenyl)butyrate

Uniqueness

N-(2,4-Difluorophenyl)glycine methyl ester is unique due to the presence of the glycine moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the glycine group and, consequently, exhibit different reactivity and applications.

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

methyl 2-(2,4-difluoroanilino)acetate

InChI

InChI=1S/C9H9F2NO2/c1-14-9(13)5-12-8-3-2-6(10)4-7(8)11/h2-4,12H,5H2,1H3

InChI Key

DQYQKMZYCYJIFE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=C(C=C(C=C1)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 2,4-difluoroaniline (15.0 g) and sodium bicarbonate (19.5 g) in methyl chloroacetate (15.2 ml) was stirred at 90°-100° under nitrogen for 16 h. Work up according to the method of Intermediate 11 gave an oil (14.1 g) which was purified by FCC on triethylamine deactivated silica eluting with chloroform:petroleum ether (1:8) to give the title compound (8.75 g) as an oil, t.l.c. on triethylamine deactivated silica (chloroform:petroleum ether, 1:8) Rf 0.21.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
15.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.